molecular formula C8H9Cl2N3OS B13864324 N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide

Cat. No.: B13864324
M. Wt: 266.15 g/mol
InChI Key: VRTQPVJTJNIZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a chemical compound with the molecular formula C8H9Cl2N3OS and a molecular weight of 266.148 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Properties

Molecular Formula

C8H9Cl2N3OS

Molecular Weight

266.15 g/mol

IUPAC Name

N-(4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)formamide

InChI

InChI=1S/C8H9Cl2N3OS/c1-2-3-15-8-12-6(9)5(11-4-14)7(10)13-8/h4H,2-3H2,1H3,(H,11,14)

InChI Key

VRTQPVJTJNIZGE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)NC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves several steps. One common method includes the reaction of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine with formic acid . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active drug . The pathways involved in these transformations are crucial for the compound’s effectiveness in its intended applications.

Biological Activity

N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)formamide is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with dichloro and propylthio groups, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉Cl₂N₃OS
  • Molecular Weight : Approximately 266.15 g/mol
  • CAS Number : 1402150-28-0

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions due to the presence of chlorine atoms and hydrolysis of the formamide group .

Antiviral Properties

This compound has been investigated for its antiviral potential. Similar compounds have shown efficacy against viral infections by inhibiting viral replication pathways. The dichloro and propylthio substituents are believed to enhance interactions with viral proteins, making this compound a candidate for further antiviral drug development.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These studies often report IC₅₀ values in the nanomolar range, indicating potent cytotoxic effects .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of pyrimidine derivatives on different cancer cell lines reported the following IC₅₀ values for selected compounds:

CompoundCell LineIC₅₀ (nM)
14MCF-78.43
15A5496.91
16HepG222.73

These results suggest that modifications to the pyrimidine structure can significantly influence anticancer activity .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation .

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. Studies have indicated that certain modifications can enhance the inhibitory effects on pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

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